1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4
CAS No.: 1246820-34-7
Cat. No.: VC0131310
Molecular Formula: C₁₄H₂₄D₄OSi₂
Molecular Weight: 272.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246820-34-7 |
|---|---|
| Molecular Formula | C₁₄H₂₄D₄OSi₂ |
| Molecular Weight | 272.57 |
| IUPAC Name | tert-butyl-dimethyl-[2,2,3,3-tetradeuterio-1-(2-trimethylsilylethynyl)cyclopropyl]oxysilane |
| Standard InChI | InChI=1S/C14H28OSi2/c1-13(2,3)17(7,8)15-14(9-10-14)11-12-16(4,5)6/h9-10H2,1-8H3/i9D2,10D2 |
| SMILES | CC(C)(C)[Si](C)(C)OC1(CC1)C#C[Si](C)(C)C |
Introduction
Chemical Structure and Properties
Structural Components
1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 consists of several key structural elements that define its chemical identity. The core structure is a cyclopropane ring with four deuterium atoms replacing the hydrogen atoms typically found in the ring. This deuteration provides unique spectroscopic properties and makes the compound valuable for mechanistic studies. Attached to the cyclopropane ring is a tertiary carbon bearing two important functional groups: a tert-butyldimethylsilyloxy (TBDMS) group protecting a tertiary alcohol, and an ethynyl group capped with a trimethylsilyl (TMS) moiety .
The presence of two different silyl protective groups—TBDMS on the alcohol and TMS on the alkyne—creates opportunities for selective transformations, as these groups exhibit different reactivity profiles under various conditions. This orthogonal protection strategy is a sophisticated design element in this molecule.
Physical and Chemical Properties
Based on the compound's structure, the following physical and chemical properties can be anticipated:
The compound's stability is primarily dictated by its silyl ether and alkyne functionalities. The TBDMS group is susceptible to hydrolysis under acidic conditions and is particularly sensitive to fluoride ions. The TMS-protected alkyne displays greater lability under basic conditions compared to the TBDMS group, allowing for selective deprotection strategies.
Synthesis Methodology
| Step | Transformation | Key Reagents and Conditions |
|---|---|---|
| 1 | Deuterated cyclopropane formation | Deuterated diazomethane or similar carbene source with appropriate olefin |
| 2 | Introduction of ethynyl group | Lithium acetylide addition to cyclopropyl ketone |
| 3 | TMS capping of alkyne | n-BuLi followed by TMSCl at low temperature |
| 4 | TBDMS protection of tertiary alcohol | TBDMSCl, imidazole in DMF or similar conditions |
Each step requires careful control of reaction conditions to ensure stereoselectivity and to preserve the integrity of the deuterium labeling. The sequence may vary depending on specific synthetic strategy, with protection steps possibly occurring earlier in the sequence.
Purification and Characterization
Purification of this compound would likely employ the following techniques:
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Column chromatography using silica gel with non-polar eluents (hexane/ethyl acetate mixtures)
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Potential recrystallization from appropriate solvent systems for solid forms
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Distillation under reduced pressure for liquid forms
Characterization would typically involve a complement of spectroscopic techniques:
| Analytical Method | Expected Observations | Analytical Value |
|---|---|---|
| ¹H NMR | Signals for TBDMS and TMS groups; minimal signals from cyclopropane | Confirms silyl group presence |
| ²H NMR | Signals corresponding to cyclopropane deuterium atoms | Verifies deuterium incorporation |
| ¹³C NMR | Signals for cyclopropane carbons, alkyne carbons, and silyl groups | Confirms carbon framework |
| IR | Si-O stretching (1050-1100 cm⁻¹); C≡C stretching (2100-2200 cm⁻¹) | Functional group verification |
| Mass Spectrometry | Molecular ion and fragments from silyl group losses | Molecular weight confirmation |
Applications in Research and Industry
Spectroscopic Applications
| Transformation | Conditions | Expected Product |
|---|---|---|
| Selective TMS removal | K₂CO₃ in MeOH, 0°C | Terminal alkyne with intact TBDMS |
| Selective TBDMS removal | TBAF (1 equiv.), THF, -78°C | Free tertiary alcohol with intact TMS-alkyne |
| Complete deprotection | Excess TBAF, THF, rt | Free tertiary alcohol with terminal alkyne |
These selective transformations enable the use of this compound in divergent synthesis, where a single intermediate can be transformed into multiple different products through selective functionalization.
Chemical Reactivity and Transformations
Reactivity of Functional Groups
The compound contains multiple reactive sites with distinct reactivity profiles:
| Functional Group | Reactivity | Potential Transformations |
|---|---|---|
| TBDMS ether | Susceptible to fluoride-induced cleavage | Deprotection to reveal tertiary alcohol |
| TMS-capped alkyne | Selective desilylation under mild basic conditions | Formation of terminal alkyne |
| Cyclopropane ring | Strain-activated toward ring-opening | Ring-opened products under appropriate conditions |
Selective Transformation Strategies
The differential reactivity of the silyl protective groups enables sophisticated synthetic strategies:
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The TMS group can be selectively removed under mild basic conditions (K₂CO₃ in MeOH) to reveal a terminal alkyne while preserving the TBDMS protection
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The terminal alkyne can then participate in click chemistry, Sonogashira coupling, or other alkyne-specific transformations
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Subsequent TBDMS deprotection would reveal a tertiary alcohol that could undergo further functionalization
These sequential transformations illustrate the value of orthogonal protection strategies in complex molecule synthesis.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides critical structural information about 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4. The expected key features in various NMR experiments include:
| NMR Experiment | Key Signals | Chemical Shift Ranges (ppm) |
|---|---|---|
| ¹H NMR | TBDMS Si(CH₃)₂ | 0.05-0.15 |
| TBDMS C(CH₃)₃ | 0.85-0.95 | |
| TMS Si(CH₃)₃ | 0.15-0.25 | |
| ¹³C NMR | Cyclopropane carbons | 15-30 |
| Alkyne carbons | 85-100 | |
| TBDMS and TMS carbons | -5 to 25 | |
| ²H NMR | Cyclopropane deuterium atoms | Would appear at positions analogous to proton shifts |
The absence of signals from the cyclopropane protons in the ¹H NMR spectrum, coupled with corresponding signals in the ²H NMR spectrum, would confirm successful deuteration of the cyclopropane ring.
Mass Spectrometry
Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns characteristic of silylated compounds. Expected features include:
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Molecular ion peak corresponding to the compound's molecular weight
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Fragment ions from loss of TMS group (M-73)
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Fragment ions from loss of TBDMS group (M-115)
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Characteristic isotopic pattern influenced by deuterium incorporation
The exact mass measurement would be particularly valuable for confirming the molecular formula and the degree of deuterium incorporation.
| Storage Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | -20°C or below | Minimizes potential degradation |
| Atmosphere | Under inert gas (nitrogen or argon) | Prevents hydrolysis of silyl groups |
| Container | Septum-sealed, moisture-proof vial | Protects against humidity |
| Light exposure | Amber container | Prevents potential photochemical reactions |
Long-term storage should include desiccants and potentially oxygen scavengers to maintain compound integrity.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 exist, each with distinctive properties:
| Related Compound | CAS Number | Structural Differences | Comparative Properties |
|---|---|---|---|
| 1-(tert-Butyldimethylsilyloxy)-1-ethynyl-cyclopropane-d4 | 1246817-59-3 | Lacks TMS group on alkyne | More reactive alkyne terminus; similar NMR profile for silyl ether region |
| Non-deuterated 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane | Not specified | Contains hydrogen instead of deuterium | Different NMR profile; similar chemical reactivity |
| 1-Hydroxy-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 | Not specified | Lacks TBDMS protection | Higher polarity; reactive tertiary alcohol |
The deuteration pattern and dual silyl protection distinguish 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 from its analogs, giving it unique spectroscopic properties while maintaining similar chemical reactivity patterns.
Functional Comparisons
The functional properties of these compounds differ primarily in their:
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Stability profiles - doubly protected compounds show enhanced stability
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Solubility patterns - silylated compounds display greater solubility in non-polar solvents
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Spectroscopic characteristics - deuterated compounds show distinctive NMR patterns
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Reactivity selectivity - compounds with different protective groups enable selective transformations
These differences make each analog suitable for specific applications in synthetic chemistry and analytical studies.
Current Research Trends and Future Directions
Current Applications
Current research involving compounds like 1-(tert-Butyldimethylsilyloxy)-1-(2'-trimethylsilyl)ethynyl-cyclopropane-d4 focuses on:
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Development of deuterated internal standards for quantitative analysis
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Utilization as building blocks in complex molecule synthesis
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Exploration of deuterium isotope effects on reaction mechanisms
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Application in drug discovery as metabolically stabilized analogs
The unique combination of structural features in this compound makes it particularly valuable in research requiring precise control over functional group transformations.
Future Research Directions
Potential future research directions involving this compound include:
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Exploration of catalytic methods for selective functionalization of the cyclopropane ring
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Development of convergent synthetic routes incorporating this compound as a key intermediate
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Investigation of potential applications in materials science, particularly in silicon-containing polymers
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Studies of deuterium isotope effects on cyclopropane ring-opening reactions
As synthetic methodologies continue to advance, compounds with orthogonal protective groups and isotopic labeling will likely find expanded applications in both research and industrial settings.
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